molecular formula C27H26N4O3 B12772991 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide CAS No. 233262-75-4

2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide

Cat. No.: B12772991
CAS No.: 233262-75-4
M. Wt: 454.5 g/mol
InChI Key: GQNJIJVVXIQOQC-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide likely involves multiple steps, including the formation of the benzimidazole and benzazepine rings, followed by their coupling and functionalization. Typical reaction conditions might include:

    Formation of Benzimidazole Ring: This could involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of Benzazepine Ring: This might involve cyclization reactions starting from appropriate precursors such as phenylalanine derivatives.

    Coupling and Functionalization: The final steps would involve coupling the benzimidazole and benzazepine moieties, followed by methoxylation and other functional group modifications.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis processes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could affect the compound’s stability and reactivity.

    Substitution: Replacement of one functional group with another, which could modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated or aminated compounds.

Scientific Research Applications

Chemistry

The compound could serve as a building block for more complex molecules, useful in organic synthesis and materials science.

Biology

It might interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

Industry

The compound might find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide exerts its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzazepine Derivatives: Compounds like fenoldopam, which is used as a vasodilator.

Uniqueness

The unique combination of benzimidazole and benzazepine moieties in this compound might confer distinct biological activities and pharmacological properties, setting it apart from other similar compounds.

Properties

CAS No.

233262-75-4

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide

InChI

InChI=1S/C27H26N4O3/c1-17-28-21-10-7-11-22(25(21)29-17)30-26(32)20-14-13-19(16-24(20)34-2)27(33)31-15-6-5-9-18-8-3-4-12-23(18)31/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3,(H,28,29)(H,30,32)

InChI Key

GQNJIJVVXIQOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2NC(=O)C3=C(C=C(C=C3)C(=O)N4CCCCC5=CC=CC=C54)OC

Origin of Product

United States

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